![molecular formula C20H20FN3O2S B2405842 (4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897481-01-5](/img/structure/B2405842.png)

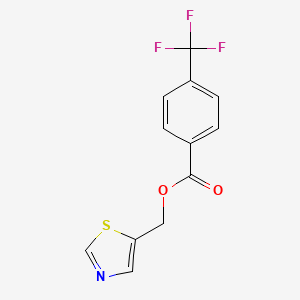

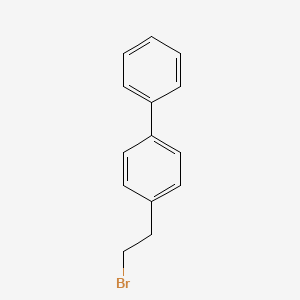

(4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides has been described, which starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Scientific Research Applications

Antimicrobial Activity

- Patel, Agravat, and Shaikh (2011) synthesized compounds, including derivatives similar to the requested compound, and found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antitumor Activity

- Tang and Fu (2018) reported on a compound with a structure closely related to the requested compound, showing distinct inhibition on various cancer cell lines (Tang & Fu, 2018).

Anti-Mycobacterial Properties

- Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes with potential activity against Mycobacterium tuberculosis (Pancholia et al., 2016).

Structural Analysis

- Crystallographic analysis by Faizi, Ahmad, and Golenya (2016) of a related compound helps in understanding the molecular conformation important for its biological activity (Faizi, Ahmad, & Golenya, 2016).

Corrosion Inhibition

- Singaravelu, Bhadusha, and Dharmalingam (2022) explored organic inhibitors structurally related to the compound for their corrosion inhibition properties on mild steel (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets leading to a range of biological responses .

Biochemical Pathways

Thiazole derivatives have been known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

(4-ethoxyphenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-2-26-15-8-6-14(7-9-15)19(25)23-10-12-24(13-11-23)20-22-18-16(21)4-3-5-17(18)27-20/h3-9H,2,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEYVZZVKXWNAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)

![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)

![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)

![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)